Decaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

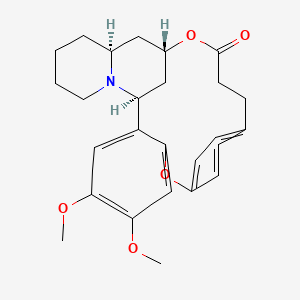

Decalin (decahydronaphthalene, also known as bicyclo[4.4.0]decane), a bicyclic organic compound, is an industrial solvent. A colorless liquid with an aromatic odor, it is used as a solvent for many resins or fuel additives. It is the saturated analog of naphthalene and can be prepared from it by hydrogenation in the presence of a catalyst. Decahydronaphthalene easily forms explosive organic peroxides upon storage in the presence of air.

Análisis De Reacciones Químicas

Acid-Catalyzed Reactions: The Baddeley Reaction

Decalin undergoes a stereoelectronically controlled Friedel-Crafts-type reaction with AlCl₃ and acetyl chloride (AcCl), forming tricyclic enol ethers. Key findings include:

Reactivity by Isomer

| Isomer | Product Yield (%)(enol ether 6 ) | Side Products Observed |

|---|---|---|

| cis | 27% | Chloroketone 14 (10%) |

| trans | 0.9% | Chloroketone 14 (3.6%) |

-

cis-Decalin reacts preferentially due to its chair-flip flexibility, enabling hydride abstraction at tertiary positions .

-

trans-Decalin resists reaction but undergoes partial isomerization to cis-decalin under AlCl₃ catalysis, followed by cyclization .

Mechanistic Insights

-

Hydride Abstraction : Acylium ions (Ac⁺) abstract hydrides from tertiary C-H bonds, generating carbocations.

-

Deprotonation : Loss of H⁺ forms Δ⁹,10-octalin (17 ), a confirmed intermediate via trapping experiments (32% yield of 6 ) .

-

Cyclization : Concerted 1,2-hydride shift and oxonium ion formation drive stereoselective enol ether formation .

Hydrogenation/Dehydrogenation Equilibria

Decalin participates in reversible hydrogenation with naphthalene derivatives:

Hydrogenation Kinetics

| Reaction Step | Rate Constant (400°C, 15 MPa) | Activation Energy (kJ/mol) |

|---|---|---|

| Naphthalene → Tetralin | 1.8 × 10⁻³ s⁻¹ | 72.1 |

| Tetralin → trans-Decalin | 1.2 × 10⁻³ s⁻¹ | 85.3 |

| Tetralin → cis-Decalin | 8.7 × 10⁻⁴ s⁻¹ | 89.6 |

-

Nickel or copper catalysts favor full hydrogenation to decalin .

-

trans-Decalin forms preferentially due to lower steric strain .

Dehydrogenation

At elevated temperatures (>300°C), decalin reversibly dehydrogenates to tetralin and naphthalene, relevant in hydrogen storage systems .

Oxidative Transformations

Autoxidation

-

Decalin forms tertiary hydroperoxides upon air exposure, which rearrange to cyclodecenone via hydroxycyclodecanone .

-

Safety Risk : Hydroperoxide accumulation leads to explosive decomposition .

Catalytic Oxygenation

-

Controlled oxidation with O₂ yields sebacic acid precursors, industrially used in polymer synthesis .

Biochemical Diels-Alder Cyclizations

Decalin moieties in natural products arise via enzymatic [4+2] cycloadditions. Key stereochemical outcomes:

Stereoselectivity in IMDA Reactions

| Substrate Conformation | Major Decalin Stereochemistry | Example Natural Product |

|---|---|---|

| s-cis diene | trans-fused | Solanapyrone A |

| s-trans diene | cis-fused | Pyrrocidine A |

-

Diels-Alderases (DAases) enforce stereocontrol through substrate preorganization and Lewis acid catalysis (e.g., aldehyde activation) .

Isomerization Dynamics

Propiedades

Número CAS |

14727-56-1 |

|---|---|

Fórmula molecular |

C26H37NO5 |

Peso molecular |

437.5 g/mol |

Nombre IUPAC |

(9S,15S,17S)-5,6-dimethoxy-2,18-dioxa-10-azapentacyclo[20.2.2.19,17.03,8.010,15]heptacosa-1(24),3,5,7,22,25-hexaen-19-one |

InChI |

InChI=1S/C26H31NO5/c1-29-24-15-21-22-14-20(13-18-5-3-4-12-27(18)22)32-26(28)11-8-17-6-9-19(10-7-17)31-23(21)16-25(24)30-2/h6-7,9-10,15-16,18,20,22H,3-5,8,11-14H2,1-2H3/t18-,20-,22-/m0/s1 |

Clave InChI |

WKHFSAAQVGAXBE-UNHKWZSKSA-N |

SMILES |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |

SMILES isomérico |

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@H]4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |

SMILES canónico |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Decalin; decahydronaphthalene; bicyclo[4.4.0]decane. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.